Fluo-2 AM

Descripción

Propiedades

IUPAC Name |

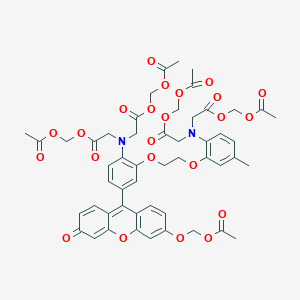

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[5-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H52N2O23/c1-30-7-13-41(52(21-47(60)72-26-67-32(3)55)22-48(61)73-27-68-33(4)56)45(17-30)64-15-16-65-46-18-36(8-14-42(46)53(23-49(62)74-28-69-34(5)57)24-50(63)75-29-70-35(6)58)51-39-11-9-37(59)19-43(39)76-44-20-38(10-12-40(44)51)71-25-66-31(2)54/h7-14,17-20H,15-16,21-29H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEIIQJBYATNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H52N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fluo-2 AM: Mechanism and Application in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Fluo-2 acetoxymethyl (AM) ester, a high-affinity fluorescent indicator for the quantitative measurement of intracellular calcium. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its biochemical principles, practical application, and comparative advantages.

Core Mechanism of Action

Fluo-2 AM is a synthetic, cell-permeable dye that, upon entering a cell, is biochemically transformed into its active, calcium-sensitive form, Fluo-2. The fundamental principle of its action revolves around the targeted hydrolysis of its acetoxymethyl ester groups by intracellular esterases, followed by the specific and high-affinity binding of the resulting Fluo-2 molecule to free cytosolic calcium ions (Ca²⁺). This binding event elicits a significant increase in the fluorescence intensity of the molecule, which can be quantitatively measured to determine intracellular calcium concentrations.

The process can be dissected into two critical stages:

-

Cellular Loading and De-esterification: this compound, in its esterified form, is a lipophilic molecule that readily traverses the plasma membrane of living cells. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic hydrolysis is crucial for two reasons: it transforms Fluo-2 into its hydrophilic, membrane-impermeable form, effectively trapping it within the cell, and it unmasks the carboxylate groups essential for calcium chelation. Incomplete hydrolysis can result in subcellular compartmentalization and affect the accuracy of calcium measurements[1].

-

Calcium Binding and Fluorescence Enhancement: The de-esterified Fluo-2 molecule is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)[2]. In the absence of calcium, the fluorescence of Fluo-2 is quenched through a process known as photoinduced electron transfer (PeT) from the electron-rich BAPTA moiety to the fluorophore[2]. Upon binding to intracellular Ca²⁺, a conformational change occurs that inhibits this PeT process, leading to a dramatic increase in the fluorescence quantum yield and a consequent bright green fluorescent signal[2]. This fluorescence intensity is directly proportional to the concentration of free intracellular calcium.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Fluo-2, providing a basis for experimental design and comparison with other calcium indicators.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | 230 nM - 290 nM | [3] |

| Excitation Maximum (Ca²⁺-bound) | ~490 nm | |

| Emission Maximum (Ca²⁺-bound) | ~515 nm | |

| Molecular Weight | 1061 Da | |

| Purity | >95% |

Signaling Pathway and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocol

The following is a generalized protocol for loading cells with this compound and measuring intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid in dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye extrusion by organic anion transporters)

-

Cultured cells on a suitable imaging platform (e.g., coverslips, microplates)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light. AM esters are susceptible to hydrolysis, so it is crucial to minimize moisture exposure.

-

If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

-

Preparation of Loading Buffer:

-

On the day of the experiment, dilute the this compound stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

To aid in the dispersion of the lipophilic this compound in the aqueous buffer, the diluted dye can be vortexed vigorously.

-

(Optional) For cells that do not load well, an equal volume of 20% Pluronic® F-127 can be added to the DMSO stock solution before dilution into the loading buffer to achieve a final concentration of ~0.02%.

-

(Optional) To prevent the active transport of the de-esterified dye out of the cells, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the this compound loading buffer to the cells.

-

Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time and temperature may vary between cell types.

-

-

De-esterification and Washing:

-

After the loading period, remove the loading buffer.

-

Wash the cells two to three times with fresh, pre-warmed physiological buffer (containing probenecid if used) to remove any extracellular this compound.

-

Incubate the cells for an additional 20-30 minutes at room temperature or 37°C in the fresh buffer to allow for complete de-esterification of the dye within the cells.

-

-

Calcium Measurement:

-

Mount the cells on a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for fluorescein (B123965) (excitation ~490 nm, emission ~515 nm).

-

Establish a baseline fluorescence reading.

-

Introduce the experimental stimulus (e.g., agonist, antagonist, or ionophore) and record the change in fluorescence intensity over time.

-

Concluding Remarks

This compound offers a sensitive and reliable method for the measurement of intracellular calcium dynamics. Its high affinity for calcium makes it particularly well-suited for detecting small changes in Ca²⁺ concentration from resting levels. As with all fluorescent indicators, proper experimental design, including appropriate controls and optimization of loading conditions, is paramount for obtaining accurate and reproducible results. The information and protocols provided in this guide serve as a comprehensive resource for the effective implementation of this compound in diverse research and drug discovery applications.

References

Fluo-2 AM: A Technical Guide for Calcium Imaging in Neuroscience

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fluo-2 Acetoxymethyl (AM), a high-affinity fluorescent indicator for intracellular calcium (Ca²⁺). It details its mechanism of action, key applications in neuroscience, and comprehensive protocols for its use in monitoring neuronal activity.

Introduction to Fluo-2 AM

This compound is a high-affinity, cell-permeable fluorescent dye used for quantifying intracellular calcium concentrations. As a member of the 'Fluo' series of indicators, it is designed for single-wavelength excitation and emission, making it a valuable tool for studying the rapid Ca²⁺ dynamics that underlie a vast array of neuronal processes.[1] In neuroscience, tracking the flux of Ca²⁺ is critical as it serves as a fundamental second messenger in signal transduction pathways governing everything from neurotransmitter release and synaptic plasticity to gene expression and excitotoxicity.[2][3]

Fluo-2 is distinguished from its well-known counterpart, Fluo-4, by its higher Ca²⁺ affinity and superior cell loading characteristics in many cell types, resulting in brighter signals.[1][4] These properties make Fluo-2 particularly well-suited for detecting subtle Ca²⁺ transients or for use in cell populations that are challenging to load with other indicators.

Mechanism of Action

The utility of this compound as an intracellular Ca²⁺ probe relies on a two-stage mechanism.

-

Cell Loading : The Fluo-2 molecule is appended with acetoxymethyl (AM) ester groups. These lipophilic moieties render the entire complex electrically neutral and membrane-permeable, allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm.

-

Intracellular Activation : Once inside the neuron, ubiquitous intracellular esterase enzymes cleave the AM ester groups. This hydrolysis reaction traps the now-hydrophilic Fluo-2 molecule within the cell and converts it into its active, Ca²⁺-sensitive form.

-

Calcium Binding and Fluorescence : In its active form, Fluo-2 exhibits a low basal fluorescence. Upon binding to free Ca²⁺ ions, the molecule undergoes a conformational change that results in a significant increase in its fluorescence intensity upon excitation with light of the appropriate wavelength.[5] This change in fluorescence is directly proportional to the intracellular Ca²⁺ concentration.

Quantitative Data and Indicator Comparison

The selection of a calcium indicator depends on the specific experimental requirements, such as the expected Ca²⁺ concentration range, instrumentation, and the need for ratiometric measurements. Fluo-2 is a single-wavelength indicator, meaning its fluorescence intensity increases upon Ca²⁺ binding without a significant shift in its excitation or emission spectrum.[5] This contrasts with ratiometric dyes like Fura-2, which exhibit a shift in their excitation or emission wavelength upon binding Ca²⁺.[6][7] Ratiometric measurements offer the advantage of being largely independent of dye concentration, focal plane, and illumination intensity.[7][8]

| Property | Fluo-2 | Fluo-4 | Fura-2 |

| Indicator Type | Single-Wavelength | Single-Wavelength | Ratiometric (Excitation) |

| Excitation (Ex) | ~490 nm[9] | ~494 nm | ~340 nm / 380 nm[6][8] |

| Emission (Em) | ~515 nm[9] | ~516 nm | ~505 nm[8] |

| Dissociation Constant (Kd) | ~290 nM[1][9] | ~345 nM | ~145 nM (in vitro) |

| Relative Brightness | Brighter than Fluo-4[4] | Standard | N/A (Ratiometric) |

| Key Advantage | High affinity, bright signal, superior cell loading.[1][4] | Widely used, well-characterized. | Allows for quantitative [Ca²⁺] calculation, minimizing loading artifacts.[7][8] |

Experimental Protocols

The following sections provide a generalized protocol for using this compound to image Ca²⁺ dynamics in cultured neurons. This protocol may require optimization for specific cell types or experimental setups (e.g., brain slices).

Reagent Preparation

-

This compound Stock Solution (1-5 mM):

-

Dissolve 50 µg of this compound in 9.4 µL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a 5 mM stock solution. The molecular weight of this compound is 1061.0 g/mol .[9]

-

Vortex thoroughly to ensure complete dissolution.

-

For ease of use, create small-volume aliquots (e.g., 2-5 µL) and store them desiccated at -20°C, protected from light.[9] Avoid repeated freeze-thaw cycles.

-

-

Pluronic F-127 Stock Solution (20% w/v):

-

Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of the water-insoluble AM ester dye in aqueous media.

-

Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. This may require gentle warming and vortexing. Store at room temperature.

-

-

Loading Buffer:

-

Use a physiological buffer appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or an artificial cerebrospinal fluid (aCSF), buffered with HEPES. Ensure the buffer contains Ca²⁺ and Mg²⁺.

-

Cell Loading Protocol

-

Prepare Loading Solution:

-

Warm the required volume of Loading Buffer to 37°C.

-

For a final this compound concentration of 2-5 µM, add the appropriate volume of the this compound stock solution. For example, to make 1 mL of 5 µM loading solution, add 1 µL of a 5 mM stock.

-

To aid dye dispersion, add an equal volume of 20% Pluronic F-127 to the concentrated dye before diluting it into the final buffer volume (final Pluronic concentration ~0.02-0.04%).

-

Vortex the final loading solution vigorously immediately before use.

-

-

Incubate Cells:

-

Wash and De-esterification:

-

After incubation, gently wash the cells two to three times with fresh, warm Loading Buffer (without the dye) to remove any extracellular this compound.

-

Incubate the cells for an additional 30 minutes in fresh buffer at 37°C.[10] This crucial step allows intracellular esterases to fully cleave the AM groups, ensuring the dye is in its active, Ca²⁺-sensitive form.

-

Imaging and Data Analysis

-

Microscopy Setup:

-

Mount the coverslip onto a perfusion chamber on a fluorescence microscope.

-

Use filter sets appropriate for Fluo-2: excitation around 490 nm and emission collection around 515 nm.

-

Illuminate the sample and focus on the loaded cells. Minimize light exposure to reduce phototoxicity and photobleaching.[8]

-

-

Data Acquisition:

-

Begin recording a time-lapse series of images.

-

First, establish a stable baseline fluorescence (F₀) for a short period.

-

Apply the desired stimulus (e.g., electrical stimulation, neurotransmitter application, or depolarization with high potassium chloride).

-

Continue recording to capture the resulting fluorescence changes (F).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

-

Extract the average fluorescence intensity for each ROI over time.

-

The most common way to represent the change in fluorescence is as ΔF/F₀, calculated as:

ΔF/F₀ = (F - F₀) / F₀

-

Here, F is the fluorescence at a given time point, and F₀ is the average baseline fluorescence before stimulation. This normalization corrects for variations in dye loading and resting Ca²⁺ levels between cells.

-

Neuronal Signaling and Calcium Detection

In neuroscience, this compound is used to visualize the Ca²⁺ influx that is tightly coupled to neuronal depolarization and action potentials. This relationship forms the basis of functional imaging of neural circuits.

By monitoring these fluorescence changes, researchers can:

-

Detect Action Potentials: Image Ca²⁺ transients that are time-locked to the firing of action potentials in single neurons or neuronal populations.[11][12]

-

Analyze Neural Networks: Study spontaneous or evoked activity across entire neural circuits with single-cell resolution.[11][13]

-

Screen for Drug Effects: Evaluate how pharmacological compounds modulate ion channel activity, receptor function, or synaptic transmission by observing their impact on Ca²⁺ signaling.

-

Investigate Synaptic Activity: Monitor Ca²⁺ dynamics in presynaptic terminals or postsynaptic compartments to study neurotransmission.[3]

Conclusion

This compound is a potent and sensitive fluorescent indicator for monitoring intracellular calcium dynamics in neuroscience research. Its high affinity for Ca²⁺ and excellent loading properties make it a superior choice for many applications, providing bright signals that enable the detection of activity in individual neurons and large networks. By following robust protocols for dye loading and data acquisition, researchers can leverage this compound to gain critical insights into the complex role of calcium signaling in the health and disease of the nervous system.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. abpbio.com [abpbio.com]

- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. jneurosci.org [jneurosci.org]

- 11. Optical probing of neuronal circuits with calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 13. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

Fluo-2 AM: A Technical Guide to its Spectral Properties and Applications in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent calcium indicator Fluo-2 acetoxymethyl (AM) ester. It details its core spectral properties, provides experimental protocols for its use in intracellular calcium measurements, and visualizes its application in relevant signaling pathways.

Core Spectral and Chemical Properties of Fluo-2

Fluo-2 is a high-affinity fluorescent indicator for intracellular calcium, offering superior cell loading and brightness compared to its predecessor, Fluo-3, and is comparable to Fluo-4. Its acetoxymethyl ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Fluo-2 dye within the cytosol. Upon binding to calcium, Fluo-2 exhibits a significant increase in fluorescence intensity.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | [Source 1, Source 2] |

| Emission Wavelength (λem) | ~515 nm | [Source 1, Source 2] |

| Dissociation Constant (Kd) for Ca2+ | ~290 nM | [Source 1] |

| Quantum Yield (Φ) | Not available (Fluo-8® ≈ 0.15) | [Source 18] |

| Molar Extinction Coefficient (ε) | Not available |

Experimental Protocols

The following protocols provide a general framework for using Fluo-2 AM to measure intracellular calcium concentrations. Optimal conditions, including dye concentration, loading time, and temperature, should be empirically determined for each specific cell type and experimental setup.

Cell Loading with this compound for Fluorescence Microscopy

This protocol is adapted from established methods for similar calcium indicators like Fura-2 AM and is suitable for adherent cells on coverslips. [Source 2, Source 3, Source 5]

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

-

Prepare a 1-5 mM this compound stock solution in anhydrous DMSO.

-

Prepare a loading buffer by diluting the this compound stock solution to a final concentration of 1-5 µM in physiological buffer. The addition of Pluronic® F-127 (0.02-0.04% final concentration) can aid in dye solubilization. If dye leakage is a concern, probenecid (1-2.5 mM) can be included.

-

Culture cells on coverslips to the desired confluency.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in a dark environment (e.g., a CO2 incubator).

-

Wash the cells twice with warm physiological buffer (containing probenecid if used in the loading buffer) to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.

-

Mount the coverslip on a perfusion chamber for imaging.

-

Excite the cells at ~490 nm and collect the emission at ~515 nm using a fluorescence microscope equipped with appropriate filters.

Intracellular Calcium Flux Assay using a Microplate Reader

This protocol outlines a method for measuring changes in intracellular calcium in a 96-well or 384-well plate format, suitable for high-throughput screening. [Source 1, Source 3, Source 12]

Materials:

-

This compound

-

Anhydrous DMSO

-

Pluronic® F-127

-

Physiological buffer (e.g., HBSS), phenol (B47542) red-free

-

Probenecid (optional)

-

Black-walled, clear-bottom microplates

Procedure:

-

Seed cells in a black-walled, clear-bottom microplate and culture to near confluency.

-

Prepare the this compound loading buffer as described in the microscopy protocol.

-

Remove the culture medium from the wells.

-

Add the this compound loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

-

Optionally, wash the cells with physiological buffer. Some no-wash protocols are also available.

-

Add physiological buffer (with probenecid if necessary) to each well.

-

Use a fluorescence microplate reader equipped with injectors to add agonists or antagonists.

-

Set the instrument to excite at ~490 nm and read emission at ~515 nm.

-

Record a baseline fluorescence reading before adding the stimulus.

-

Inject the stimulus and continue to record the fluorescence signal over time to measure the calcium flux.

Signaling Pathways and Experimental Workflows

This compound is a versatile tool for studying a wide range of cellular processes that involve calcium signaling. The following diagrams, generated using the DOT language, illustrate an experimental workflow and two signaling pathways where this compound can be employed to measure changes in intracellular calcium.

Experimental Workflow for this compound Loading and Measurement

Caption: General workflow for loading cells with this compound.

Neuropeptide Y Y4 Receptor-Mediated Calcium Mobilization

Neuropeptide Y (NPY) receptors, including the Y4 subtype, are G protein-coupled receptors (GPCRs) involved in various physiological processes. The Y4 receptor is known to couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent intracellular calcium release. [Source 8, Source 10, Source 11, Source 13]

Caption: NPY Y4 receptor signaling pathway.

Mechanism of Tetrandine-Induced Inhibition of Calcium Influx

Tetrandine is an alkaloid that has been shown to inhibit calcium influx in various cell types, including smooth muscle cells. Its mechanism of action involves the blockade of voltage-gated L-type calcium channels and α1-adrenoceptor-operated calcium channels, thereby reducing intracellular calcium concentrations. [Source 4, Source 9, Source 16, Source 20]

Caption: Tetrandine's inhibitory action on calcium channels.

The Principle of Fluo-2 AM Calcium Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the use of Fluo-2 AM for intracellular calcium imaging. This compound is a high-affinity, single-wavelength fluorescent indicator renowned for its superior cell loading and sensitivity in detecting intracellular calcium (Ca²⁺) dynamics.

Core Principles of this compound

This compound (Fluo-2 acetoxymethyl ester) is a cell-permeant fluorescent dye designed to measure intracellular calcium concentrations. Its mechanism of action is predicated on a multi-step process that transforms the non-fluorescent, membrane-permeable molecule into a highly fluorescent, calcium-sensitive indicator trapped within the cell.

Mechanism of Action:

-

Cell Loading: this compound, being lipophilic due to the acetoxymethyl ester groups, readily crosses the plasma membrane of living cells.

-

De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action converts the this compound molecule into its active, polar form, Fluo-2.

-

Intracellular Trapping: The removal of the AM esters reveals carboxyl groups, rendering the Fluo-2 molecule membrane-impermeant and effectively trapping it within the cytoplasm.

-

Calcium Binding and Fluorescence: In its calcium-free state, Fluo-2 exhibits a low level of fluorescence. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity. This fluorescence enhancement is the basis for detecting and quantifying changes in intracellular calcium concentration.

Fluo-2 is valued for its higher Ca²⁺ affinity and superior cell loading capabilities compared to its well-known analogue, Fluo-4 AM, which can offer enhanced sensitivity for detecting smaller fluctuations in calcium levels.[1]

Quantitative Data and Spectral Properties

The selection of an appropriate calcium indicator is critical for the success of an experiment. The following tables summarize the key quantitative properties of this compound and provide a comparison with other common calcium indicators.

Table 1: Spectral and Chemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | ~490 nm | [1] |

| Emission Maximum (Ca²⁺-bound) | ~515 nm | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-290 nM | [1][2] |

| Molecular Weight | ~1061 g/mol | [2] |

| Purity | >95% | [2] |

Table 2: Comparative Overview of Common Calcium Indicators

| Indicator | Excitation (nm) | Emission (nm) | Kd (nM) | Key Features |

| This compound | ~490 | ~515 | ~230-290 | High Ca²⁺ affinity, superior cell loading.[1] |

| Fluo-4 AM | ~494 | ~516 | ~345 | Widely used, bright fluorescence. |

| Fura-2 AM | ~340/380 | ~510 | ~145 | Ratiometric dye, allows for more precise quantification. |

Signaling Pathways and Logical Relationships

Understanding the underlying biological pathways and the logical flow of the experimental technique is crucial for proper application and data interpretation. The following diagrams, created using the DOT language, illustrate these concepts.

References

Fluo-2 AM Calcium Binding Affinity (Kd): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calcium binding affinity (Kd) of Fluo-2 AM, a high-affinity fluorescent calcium indicator. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound for the measurement of intracellular calcium dynamics. Herein, we present quantitative data, detailed experimental protocols for its use and calibration, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Data: Calcium Binding Affinity of Fluo Dyes

The dissociation constant (Kd) is a critical parameter that defines the concentration of free calcium at which half of the indicator is bound to calcium. A lower Kd value signifies a higher affinity for calcium. Fluo-2 is recognized for its higher calcium affinity compared to some other Fluo series indicators, making it particularly sensitive for detecting lower calcium concentrations.[1]

Below is a summary of the in vitro calcium binding affinities for Fluo-2 and other commonly used fluorescent calcium indicators. It is important to note that the in situ Kd within a cellular environment can differ significantly due to factors such as pH, ionic strength, viscosity, and protein binding.[2][3]

| Indicator | Dissociation Constant (Kd) in vitro | Excitation (nm) | Emission (nm) |

| This compound | ~230 nM[4] - 290 nM[1] | ~490[1] | ~515[1] |

| Fluo-3 AM | ~390 nM | ~506 | ~526 |

| Fluo-4 AM | ~335 - 345 nM | ~494 | ~516 |

| Fluo-8 AM | ~390 nM | ~490 | ~520 |

| Fura-2 AM | ~145 nM | 340/380 | ~510 |

Experimental Protocols

Accurate and reproducible measurement of intracellular calcium using this compound requires meticulous attention to experimental protocols. The following sections detail the essential procedures for cell loading, and both in vitro and in situ calibration of the indicator's calcium binding affinity. While many of the detailed protocols available are for the ratiometric dye Fura-2 AM, the principles of cell loading and calibration with ionophores are directly applicable to this compound.

Cell Loading with this compound

The acetoxymethyl (AM) ester form of Fluo-2 allows for its passive diffusion across the cell membrane of live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-2 in the cytoplasm.[5]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye leakage)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.[6] Aliquot and store at -20°C, protected from light and moisture.

-

Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM.[6]

-

Add Pluronic F-127: To aid in the dispersion of the water-insoluble this compound, add an equal volume of 20% Pluronic F-127 to the diluted this compound solution before final dilution in the buffer.[6] The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.

-

(Optional) Add Probenecid: To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[7]

-

Cell Loading: Replace the cell culture medium with the this compound loading solution and incubate for 30-60 minutes at 37°C, protected from light.[8] The optimal loading time and temperature should be determined empirically for each cell type.

-

Wash and De-esterification: After loading, wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye.[6] Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.[6]

In Vitro Calibration of Fluo-2 Kd

This protocol determines the Kd of the free acid form of Fluo-2 in a controlled buffer system.

Materials:

-

Fluo-2, salt form

-

Calcium calibration buffer kit (containing calcium-free and saturating calcium buffers with a chelator like EGTA)

-

Spectrofluorometer or fluorescence microscope

Procedure:

-

Prepare a series of calcium standards: Use a calcium calibration kit to prepare a range of solutions with known free calcium concentrations.

-

Add Fluo-2: Add a constant amount of the Fluo-2 salt to each calibration standard.

-

Measure Fluorescence: Measure the fluorescence intensity (F) of each standard at the appropriate excitation and emission wavelengths for Fluo-2 (Ex: ~490 nm, Em: ~515 nm).

-

Determine Fmin and Fmax: Measure the fluorescence intensity in the calcium-free buffer (Fmin) and the saturating calcium buffer (Fmax).

-

Calculate Kd: Plot the fluorescence intensity as a function of the free calcium concentration. The data can be fit to the following equation to determine the Kd: [Ca2+] = Kd * [(F - Fmin) / (Fmax - F)]

In Situ Calibration of Fluo-2 Kd

To obtain a more physiologically relevant Kd, it is crucial to perform the calibration within the cells under experimental conditions. This is typically achieved using a calcium ionophore like ionomycin (B1663694) to equilibrate intracellular and extracellular calcium concentrations.[8][9]

Materials:

-

This compound loaded cells

-

Calcium-free buffer (containing a chelator like EGTA)

-

High calcium buffer (e.g., 10 mM CaCl2)

-

Ionomycin

-

Fluorescence microscope

Procedure:

-

Determine Fmin: Perfuse the this compound loaded cells with a calcium-free buffer containing EGTA and a low concentration of ionomycin (e.g., 1-5 µM).[9][10] This will chelate any intracellular calcium and allow the determination of the minimum fluorescence (Fmin).

-

Determine Fmax: Subsequently, perfuse the same cells with a high calcium buffer containing ionomycin.[10] This will saturate the intracellular Fluo-2 with calcium, allowing for the measurement of the maximum fluorescence (Fmax).

-

Measure Fluorescence at Intermediate Calcium Levels: To generate a full calibration curve, cells can be sequentially perfused with a series of calibration buffers containing known intermediate free calcium concentrations in the presence of ionomycin.

-

Calculate In Situ Kd: The intracellular calcium concentration can be calculated using the same equation as for the in vitro calibration, using the measured Fmin, Fmax, and fluorescence intensities at known calcium concentrations.

Signaling Pathways and Experimental Workflows

This compound is a versatile tool for investigating a wide array of cellular processes that are regulated by calcium. Below are diagrams illustrating a common calcium signaling pathway and a typical experimental workflow for a high-throughput screen.

Caption: GPCR signaling cascade leading to intracellular calcium release.

Caption: A typical HTS workflow for identifying GPCR agonists using this compound.

Applications in Drug Discovery and Development

This compound is a valuable tool in various stages of drug discovery and development, primarily due to its high sensitivity and suitability for high-throughput screening (HTS).

-

Target Identification and Validation: this compound can be used to study the role of calcium signaling in disease models, helping to identify and validate new drug targets such as ion channels and G-protein coupled receptors (GPCRs).[5][11]

-

High-Throughput Screening (HTS): The bright fluorescence and significant signal change upon calcium binding make this compound well-suited for HTS campaigns to identify compounds that modulate the activity of calcium channels or GPCRs that signal through calcium.[11][12]

-

Lead Optimization: During lead optimization, this compound can be used to characterize the potency and efficacy of candidate compounds in cell-based assays.

-

Safety Pharmacology and Cardiotoxicity: Assessing the potential for drug candidates to cause adverse effects on cardiac function is a critical part of safety pharmacology. This compound can be used in cardiomyocyte assays to detect drug-induced alterations in calcium transients, which can be indicative of cardiotoxicity.[13]

Troubleshooting Common Issues

Several issues can arise during calcium imaging experiments with this compound. The table below outlines some common problems and their potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Fluorescence Signal | - Incomplete de-esterification of this compound- Low dye loading concentration- Cell death | - Increase de-esterification time.- Optimize this compound concentration and loading time.- Check cell viability. |

| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence from cells or medium | - Ensure thorough washing after loading.- Use a phenol (B47542) red-free medium.- Measure and subtract background fluorescence from a cell-free region. |

| Uneven Dye Loading | - Inconsistent cell density- Poor dispersion of this compound in loading buffer | - Ensure a uniform monolayer of cells.- Use Pluronic F-127 to aid in dye solubilization. |

| Rapid Signal Decay (Photobleaching) | - Excessive excitation light intensity or exposure time | - Reduce excitation light intensity.- Decrease exposure time and/or frequency of image acquisition. |

| Dye Leakage | - Activity of organic anion transporters | - Use probenecid to inhibit transporters.- Perform experiments at a lower temperature. |

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, green fluorescent Ca2+ binding dye (CAS 1070771-36-6) | Abcam [abcam.com]

- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biotium.com [biotium.com]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Fluo-2 AM: An In-depth Technical Guide to its Fluorescence Changes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluo-2 acetoxymethyl (AM) ester, a high-affinity fluorescent indicator for measuring intracellular calcium. We will delve into the core principles of its mechanism, from cell loading and activation to the interpretation of its fluorescence signals, supplemented with detailed experimental protocols and quantitative data to empower your research.

Mechanism of Action: From a Non-fluorescent Precursor to a Calcium-Sensitive Probe

Fluo-2 AM is a cell-permeable derivative of the calcium indicator Fluo-2. In its AM ester form, the molecule is lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, the transformation into the active, calcium-sensitive form, Fluo-2, involves a critical enzymatic step.

Intracellular esterases, ubiquitous enzymes within the cytoplasm, cleave the acetoxymethyl ester groups from the this compound molecule. This enzymatic cleavage serves two essential purposes:

-

Trapping the Dye: The hydrolysis of the AM esters reveals carboxyl groups on the Fluo-2 molecule. The resulting negative charges prevent the dye from passively diffusing back across the cell membrane, effectively trapping it within the cell.

-

Enabling Calcium Binding: The removal of the AM esters is crucial for activating the dye's calcium-binding capabilities.

Upon binding to free intracellular calcium ions (Ca²⁺), the Fluo-2 molecule undergoes a conformational change that significantly enhances its fluorescence quantum yield. This results in a substantial increase in fluorescence intensity upon excitation with an appropriate light source, typically a 488 nm laser line. The intensity of the emitted fluorescence is directly proportional to the concentration of intracellular free calcium.

Below is a diagram illustrating the activation and calcium-binding mechanism of this compound.

Caption: Mechanism of this compound activation and calcium detection.

Quantitative Data for Fluo-2

For accurate experimental design and data interpretation, it is crucial to understand the key quantitative parameters of Fluo-2.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | 230 nM | [1] |

| Excitation Wavelength (Max) | ~488 nm | [1] |

| Emission Wavelength (Max) | ~515 nm | [1] |

| Molecular Weight | 1061 Da | [1] |

Experimental Protocol: A Step-by-Step Guide

This section provides a general protocol for loading cells with this compound and measuring intracellular calcium changes. Optimization for specific cell types and experimental conditions is highly recommended. While the following protocol is detailed, it is important to note that specific concentrations and incubation times may need to be adjusted.

Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Bring the vial of lyophilized this compound and anhydrous DMSO to room temperature.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration (e.g., for 50 µg of this compound with a MW of 1061 g/mol , add approximately 47 µL of DMSO).

-

Vortex briefly to ensure the dye is fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Loading Buffer:

-

A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.

-

For some cell types, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.01-0.04%) can aid in the dispersion of the water-insoluble this compound in the aqueous loading buffer.

-

Cell Loading Procedure

-

Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) to the desired confluency.

-

Prepare Loading Solution: Dilute the 1 mM this compound stock solution into the pre-warmed loading buffer to a final working concentration, typically in the range of 1-5 µM. If using Pluronic® F-127, add it to the loading buffer before adding the this compound. Vortex the solution thoroughly.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the pre-warmed loading buffer.

-

Add the this compound loading solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a light-protected environment (e.g., an incubator). The optimal loading time and temperature may vary depending on the cell type.

-

-

Washing and De-esterification:

-

After incubation, remove the loading solution.

-

Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

-

Add fresh loading buffer to the cells and incubate for an additional 20-30 minutes at room temperature or 37°C. This allows for the complete de-esterification of the this compound by intracellular esterases.

-

Fluorescence Measurement

-

Imaging Setup: Use a fluorescence microscope, plate reader, or flow cytometer equipped with the appropriate filters or laser lines for Fluo-2 (Excitation: ~488 nm, Emission: ~515 nm).

-

Baseline Measurement: Record the baseline fluorescence of the resting cells.

-

Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium concentration.

-

Data Acquisition: Continuously record the fluorescence intensity over time to monitor the calcium dynamics.

The following diagram outlines a typical experimental workflow for a this compound assay.

Caption: A typical experimental workflow for using this compound.

Data Interpretation and Considerations

An increase in Fluo-2 fluorescence intensity directly indicates a rise in the intracellular free Ca²⁺ concentration. The magnitude and kinetics of this change provide valuable insights into cellular signaling pathways.

Important Considerations:

-

Dye Concentration: Use the lowest possible concentration of this compound that gives a sufficient signal-to-noise ratio to minimize potential cytotoxicity and buffering of intracellular calcium.

-

Compartmentalization: In some cell types, AM esters can accumulate in organelles such as mitochondria or the endoplasmic reticulum. This can be assessed by microscopy and may require optimization of loading conditions (e.g., lower temperature, shorter incubation time).

-

Phototoxicity and Photobleaching: Minimize exposure of the dye-loaded cells to the excitation light to reduce phototoxicity and photobleaching, which can affect cell health and signal integrity.

-

Calibration: For quantitative measurements of absolute calcium concentrations, a calibration procedure is necessary. This typically involves determining the minimum (Rmin) and maximum (Rmax) fluorescence signals using ionophores and calcium chelators.

By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to unravel the complex and vital roles of calcium in cellular physiology and pathophysiology.

References

Detecting Intracellular Calcium Release with Fluo-2 AM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluo-2 acetoxymethyl (AM) ester, a high-affinity fluorescent indicator for the quantitative measurement of intracellular calcium. This guide details the principles of Fluo-2 AM, experimental protocols for its application, and its use in studying key signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Introduction to this compound

This compound is a cell-permeable dye used for detecting intracellular calcium concentration changes. As the parent compound of the widely used Fluo-3 and Fluo-4 indicators, Fluo-2 exhibits a significant increase in fluorescence intensity upon binding to calcium ions.[1] Its acetoxymethyl ester modification allows it to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the now active, membrane-impermeable Fluo-2 in the cytoplasm. This active form of Fluo-2 binds to free intracellular calcium, resulting in a quantifiable fluorescence signal.

Fluo-2 is particularly noted for its high affinity for calcium and its brightness, which can be up to 1.5 times that of Fluo-4 AM in cellular experiments, partly due to its efficient loading into most cell types.[2] These characteristics make Fluo-2 an excellent choice for monitoring intracellular calcium dynamics in various research and drug discovery applications.

Core Principles and Mechanism of Action

The utility of this compound as a calcium indicator is based on a two-stage process: cellular loading and calcium-dependent fluorescence.

Cellular Loading and Activation

The nonpolar, ester-containing AM group renders the Fluo-2 molecule lipophilic, facilitating its passage across the plasma membrane into the cell's cytoplasm.[3] Once inside, ubiquitous intracellular esterases hydrolyze the AM esters, yielding the polar, membrane-impermeant Fluo-2 molecule.[4] This process effectively traps the indicator within the cell.

Calcium Binding and Fluorescence

The active Fluo-2 molecule is a chelator that exhibits a high affinity for calcium ions. In its calcium-free state, Fluo-2 is weakly fluorescent. However, upon binding to intracellular calcium, its quantum yield increases significantly, leading to a substantial increase in fluorescence emission when excited at its optimal wavelength.[5] The fluorescence intensity of the Fluo-2-Ca²⁺ complex is directly proportional to the concentration of free intracellular calcium, allowing for quantitative measurements of calcium dynamics.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and provides a comparison with other commonly used calcium indicators.

| Property | This compound | Fluo-3 AM | Fluo-4 AM | Fura-2 AM |

| Excitation (max, nm) | ~490 | ~506 | ~494 | ~336 (Ca²⁺-bound), ~368 (Ca²⁺-free) |

| Emission (max, nm) | ~515 | ~526 | ~516 | ~510 |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-290 nM | ~390 nM | ~345 nM | ~145 nM |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | ~100-fold | ~100-fold | Ratiometric |

| Quantum Yield (Ca²⁺-bound) | Not specified | ~0.14 | Not specified | Not specified |

Experimental Protocols

The following protocols provide a general framework for using this compound to measure intracellular calcium release in both suspension and adherent cells. Optimization of dye concentration, loading time, and temperature is recommended for each specific cell type and experimental condition.

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

To aid in the dispersion of the nonpolar this compound in aqueous loading buffers, a 20% (w/v) solution of Pluronic® F-127 in DMSO can be prepared. Mix an equal volume of the this compound stock solution with the 20% Pluronic® F-127 solution before diluting into the loading medium. This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.

-

Store the stock solution at -20°C, protected from light and moisture.

Cell Loading Protocol for Adherent Cells

-

Plate adherent cells on coverslips or in black-walled, clear-bottom microplates and culture to the desired confluency.

-

Prepare a loading buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Dilute the this compound stock solution into the loading buffer to a final working concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C. Incubation at room temperature may reduce dye compartmentalization.

-

After incubation, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound.

-

The cells are now ready for imaging or fluorescence measurement.

Cell Loading Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation.

-

Resuspend the cell pellet in loading buffer at the desired density.

-

Add the this compound stock solution to the cell suspension to achieve a final working concentration of 1-5 µM.

-

Incubate the cells for 30-60 minutes at 37°C with gentle agitation, protected from light.

-

After incubation, centrifuge the cells to pellet them and remove the supernatant.

-

Wash the cells twice by resuspending them in fresh, pre-warmed loading buffer followed by centrifugation.

-

Resuspend the final cell pellet in fresh buffer and incubate for an additional 30 minutes at room temperature for complete de-esterification.

-

The cells are now ready for fluorescence measurement.

Application in Signaling Pathway Analysis

This compound is a powerful tool for dissecting signaling pathways that involve changes in intracellular calcium concentration.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, particularly those coupled to Gq proteins, mediate their effects through the activation of Phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be readily detected by Fluo-2.

Receptor Tyrosine Kinase (RTK) Signaling

While the primary downstream effectors of RTKs are often kinase cascades, some RTK signaling pathways also lead to an increase in intracellular calcium. For example, activation of certain RTKs can lead to the recruitment and activation of PLCγ (an isoform of Phospholipase C). Activated PLCγ then cleaves PIP2 to generate IP3 and DAG, mirroring the downstream effects of Gq-coupled GPCRs and resulting in calcium release from the ER.

Data Analysis and Interpretation

For non-ratiometric dyes like Fluo-2, changes in intracellular calcium are typically expressed as a change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), denoted as ΔF/F₀.

-

Baseline Measurement (F₀): Record the fluorescence intensity of the loaded cells before the application of a stimulus.

-

Stimulation: Apply the agonist or stimulus of interest.

-

Peak Fluorescence (F): Record the maximum fluorescence intensity after stimulation.

-

Calculation: Calculate the change in fluorescence using the formula: ΔF/F₀ = (F - F₀) / F₀.

For a more quantitative analysis of intracellular calcium concentration, a calibration can be performed at the end of each experiment. This typically involves permeabilizing the cells with an ionophore (e.g., ionomycin) in the presence of a high calcium concentration to determine the maximum fluorescence (F_max), followed by the addition of a calcium chelator (e.g., EGTA) to determine the minimum fluorescence (F_min). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * (F - F_min) / (F_max - F)

where Kd is the dissociation constant of Fluo-2 for calcium.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Fluorescence Signal | - Insufficient dye loading (concentration too low or incubation time too short). - Cell death. - Incomplete de-esterification. | - Increase this compound concentration or incubation time. - Verify cell viability. - Ensure adequate de-esterification time (at least 30 minutes). |

| High Background Fluorescence | - Incomplete removal of extracellular dye. - Dye leakage from cells. | - Ensure thorough washing after loading. - Use an organic anion transport inhibitor like probenecid (B1678239) in the loading and wash buffers. |

| Inconsistent or Variable Signal | - Uneven dye loading. - Cell detachment. | - Ensure proper mixing of the loading solution. - Handle cells gently during washing steps. |

| Rapid Signal Decay | - Photobleaching. - Dye leakage. | - Minimize exposure to excitation light. - Use an anti-fade reagent if imaging for extended periods. - Include probenecid in the assay buffer. |

| Cellular Compartmentalization | - Dye accumulation in organelles (e.g., mitochondria, ER). | - Lower the loading temperature (e.g., to room temperature). - Decrease the dye concentration and/or loading time. |

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Ascendancy of Fluo-2 AM in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of cellular signaling pathways. Fluo-2 acetoxymethyl (AM) ester has emerged as a powerful fluorescent indicator for monitoring these intricate Ca²⁺ fluxes. This technical guide provides an in-depth exploration of the advantages of Fluo-2 AM in cell signaling studies, offering a comparative analysis with other popular indicators, detailed experimental protocols, and visualizations of key concepts to empower your research.

Unveiling the Advantages of this compound

This compound is a high-affinity, single-wavelength green fluorescent Ca²⁺ indicator that has gained traction in the scientific community for several key reasons. Its primary advantages lie in its superior brightness, enhanced cell loading characteristics, and high affinity for Ca²⁺, making it an exceptional tool for a variety of applications, from basic research to high-throughput screening in drug discovery.

Superior Brightness and Signal-to-Noise Ratio

In cellular experiments, this compound has been reported to be approximately 1.5 times brighter than Fluo-4 AM[1][2]. This increased fluorescence intensity allows for the use of lower dye concentrations, which can reduce potential cytotoxicity and minimize the impact on normal cellular processes. The enhanced brightness of Fluo-2 contributes to a superior signal-to-noise ratio, enabling the detection of subtle Ca²⁺ fluctuations and the imaging of cells with low dye uptake.

Enhanced Cellular Loading and Retention

A significant advantage of this compound is its superior loading efficiency into a wide range of cell types[1][3][4]. The acetoxymethyl ester group facilitates passive diffusion across the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-2 in the cytoplasm. The improved loading characteristics of this compound often translate to shorter incubation times and more consistent staining across cell populations, which is particularly beneficial for high-throughput screening applications.

High Affinity for Precise Measurement of Resting and Low-Level Calcium

Fluo-2 exhibits a high affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 290 nM. This makes it highly sensitive to small changes in Ca²⁺ concentration around the typical resting intracellular levels of 100-200 nM. This high affinity is advantageous for studies investigating the initial phases of Ca²⁺ signals or subtle oscillations that might be missed by lower-affinity indicators.

Comparative Analysis of Calcium Indicators

The selection of an appropriate Ca²⁺ indicator is critical for the success of any cell signaling study. The following table provides a quantitative comparison of this compound with other commonly used fluorescent Ca²⁺ indicators.

| Property | Fluo-2 | Fluo-3 | Fluo-4 | Fura-2 |

| Excitation (nm) | ~490 | ~506 | ~494 | 340/380 (ratiometric) |

| Emission (nm) | ~515 | ~526 | ~516 | ~510 |

| Dissociation Constant (Kd) for Ca²⁺ (in vitro) | ~290 nM | ~390 nM | ~345 nM | ~145 nM |

| Dissociation Constant (Kd) for Ca²⁺ (in situ) | ~610 nM | ~1130 nM | ~891 nM | Varies significantly |

| Relative Brightness | Brighter than Fluo-4 | Duller than Fluo-4 | Bright | Ratiometric, brightness depends on Ca²⁺ |

| Cell Loading | Superior | Good | Good | Good |

| Ratiometric | No | No | No | Yes |

Visualizing Key Concepts in Calcium Signaling

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a common signaling pathway, a typical experimental workflow, and a comparison of key indicator properties.

Caption: Gq-coupled GPCR signaling pathway leading to intracellular Ca²⁺ release.

Caption: Experimental workflow for intracellular calcium imaging using this compound.

Caption: Logical relationships of key properties of common calcium indicators.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell signaling studies. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading with this compound

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup. Typical final concentrations for cell loading range from 1-10 µM.

-

Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a CO₂ incubator.

-

Loading Buffer Preparation: Prepare a loading buffer by diluting the this compound stock solution into a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 2-5 µM). To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before final dilution.

-

Cell Loading: Remove the culture medium from the cells and replace it with the this compound loading buffer.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type.

-

Washing: After incubation, wash the cells two to three times with a warm, serum-free medium or buffered salt solution to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in the wash buffer at 37°C to allow for the complete de-esterification of the this compound within the cells.

Calcium Imaging and Data Acquisition

-

Microscopy Setup: Place the coverslip or dish with the loaded cells onto the stage of a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~490 nm, emission ~515 nm).

-

Baseline Measurement: Acquire a baseline fluorescence measurement for a few minutes to establish a stable signal before stimulating the cells.

-

Cell Stimulation: Add the agonist or stimulus of interest to the cells while continuously recording the fluorescence signal.

-

Data Acquisition: Record the changes in fluorescence intensity over time. The temporal resolution of the acquisition should be sufficient to capture the kinetics of the expected Ca²⁺ response.

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the this compound loading buffer to each well. Incubate for 30-60 minutes at 37°C.

-

Washing (Optional for No-Wash Kits): Some commercial kits are optimized for a no-wash protocol. If not using a no-wash kit, gently wash the cells with an appropriate buffer.

-

Compound Addition: Use an automated liquid handler to add compounds from a library to the wells.

-

Fluorescence Reading: Use a plate reader equipped with fluorescence detection capabilities to measure the fluorescence intensity in each well before and after compound addition.

Conclusion

This compound stands out as a premier choice for researchers investigating Ca²⁺ signaling due to its enhanced brightness, superior cell loading, and high Ca²⁺ affinity. These characteristics make it particularly well-suited for a wide range of applications, including the study of Gq-coupled GPCR activation, ion channel function, and high-throughput drug screening. By providing a detailed understanding of its advantages and practical application, this guide aims to facilitate the successful integration of this compound into your cell signaling research, ultimately enabling more precise and sensitive measurements of intracellular calcium dynamics.

References

Methodological & Application

Application Notes and Protocols for Fluo-2 AM Cell Loading in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium ([Ca2+]) is a ubiquitous second messenger that plays a critical role in a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis.[1][2][3] The ability to accurately measure and monitor changes in intracellular calcium concentration is therefore fundamental to neuroscience research and the development of novel therapeutics for neurological disorders. Fluo-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent calcium indicator that has gained popularity for its brightness and efficient loading into cells.[4] Upon entry into the cell, non-fluorescent Fluo-2 AM is hydrolyzed by intracellular esterases to the fluorescent, calcium-sensitive form, Fluo-2, which is then trapped within the cytosol. This document provides a detailed protocol for loading primary neurons with this compound, enabling researchers to perform robust and reproducible measurements of intracellular calcium dynamics.

Principle of this compound

This compound is an analog of the widely used Fluo-4 AM, with the key difference being the substitution of two chlorine atoms with fluorine atoms, which results in a brighter fluorescent signal upon binding to Ca2+.[5] This increased brightness allows for the use of lower dye concentrations, potentially reducing cytotoxicity and buffering effects.[6] The acetoxymethyl ester groups render the molecule lipophilic, facilitating its passive diffusion across the plasma membrane. Once inside the neuron, cytosolic esterases cleave the AM esters, releasing the polar, membrane-impermeant Fluo-2 indicator. The fluorescence intensity of Fluo-2 is directly proportional to the concentration of free intracellular calcium, with excitation and emission maxima of approximately 488 nm and 515 nm, respectively.[4]

Experimental Considerations

Several factors can influence the efficiency of this compound loading and the subsequent accuracy of calcium measurements. These parameters should be empirically optimized for each specific primary neuronal culture and experimental setup.

-

This compound Concentration: The optimal concentration typically ranges from 1 to 10 µM. Higher concentrations can lead to cytotoxicity and calcium buffering, while lower concentrations may result in a poor signal-to-noise ratio.

-

Loading Time and Temperature: Incubation times generally range from 15 to 60 minutes.[6][7] Loading at 37°C can facilitate faster dye uptake, but room temperature loading may reduce dye compartmentalization into organelles.[8]

-

Pluronic F-127: This non-ionic surfactant is often used to aid in the dispersion of the hydrophobic this compound in the aqueous loading buffer, thereby improving loading efficiency.[5][9] The final concentration of Pluronic F-127 should be kept low (typically ≤ 0.1%) to avoid detrimental effects on cell membranes.

-

De-esterification: After loading, a subsequent incubation period of 10 to 30 minutes in dye-free medium is crucial to allow for the complete hydrolysis of the AM ester by intracellular esterases.[7]

-

Cell Health: The health and density of the primary neuronal culture are critical for successful dye loading and physiological responses.

Data Presentation: Loading Parameters for AM-Ester Calcium Dyes in Neurons

The following table summarizes typical loading conditions for Fluo-4 AM and Fura-2 AM in neuronal cells, which can serve as a starting point for optimizing this compound loading protocols.

| Parameter | Fluo-4 AM | Fura-2 AM | Reference |

| Concentration | 1 - 5 µM | 10 - 20 µM | [7][8] |

| Loading Time | 15 - 60 min | 45 - 75 min | [7][8] |

| Loading Temperature | Room Temperature or 37°C | 37°C | [8][10] |

| Pluronic F-127 | ~0.02% - 0.1% (w/v) | 1% | [8][9] |

| De-esterification Time | 10 - 30 min | Not explicitly stated, but washing is performed | [7][8] |

Experimental Protocol: this compound Loading in Primary Neurons

This protocol is a general guideline and may require optimization.

Materials:

-

This compound (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127, 20% solution in DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)

-

Primary neuronal culture on coverslips or in microplates

-

Probenecid (optional, to inhibit dye extrusion)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

If using, prepare a 100X stock solution of Probenecid in a suitable buffer.

-

-

Preparation of Loading Solution (prepare fresh immediately before use):

-

Warm an appropriate volume of HBSS (or other physiological buffer) to the desired loading temperature (room temperature or 37°C).

-

In a separate microfuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 solution. For example, mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127.

-

Add the this compound/Pluronic F-127 mixture to the pre-warmed HBSS to achieve the desired final this compound concentration (e.g., 1-5 µM). The final Pluronic F-127 concentration will be approximately 0.01-0.05%.

-

Vortex the loading solution briefly to ensure thorough mixing.

-

(Optional) Add Probenecid to the loading solution at a final concentration of 1X.

-

-

Cell Loading:

-

Remove the culture medium from the primary neurons.

-

Wash the cells gently once with pre-warmed HBSS.

-

Add the prepared this compound loading solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at the chosen temperature (room temperature or 37°C) in the dark.

-

-

Washing and De-esterification:

-

Carefully remove the loading solution.

-

Wash the cells gently two to three times with pre-warmed, dye-free HBSS to remove any extracellular this compound.

-

Add fresh, pre-warmed HBSS (containing 1X Probenecid if used previously) to the cells.

-

Incubate the cells for an additional 10-30 minutes at the same temperature in the dark to allow for complete de-esterification of the intracellular this compound.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging.

-

Excite the Fluo-2 loaded cells at ~488 nm and measure the emission at ~515 nm.

-

Changes in fluorescence intensity over time reflect changes in the intracellular calcium concentration.

-

Mandatory Visualizations

Neuronal Calcium Signaling Pathway

Caption: Overview of major neuronal calcium signaling pathways.

Experimental Workflow for this compound Loading

Caption: Experimental workflow for this compound loading in primary neurons.

References

- 1. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 4. Fluo-2, AM [lifesct.com]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. apexbt.com [apexbt.com]

- 8. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for Fluo-2 AM Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is therefore crucial for understanding cell physiology and pathology. Fluo-2 acetoxymethyl (AM) ester is a high-affinity, single-wavelength fluorescent indicator used for the detection of intracellular calcium. As a non-ratiometric dye, Fluo-2 AM exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its cell-permeant nature allows for straightforward loading into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form. With an excitation maximum of approximately 490 nm and an emission maximum of around 515 nm, Fluo-2 is compatible with standard fluorescein (B123965) filter sets. These characteristics, combined with its high affinity for Ca²⁺ (Kd ≈ 290 nM), make this compound a sensitive tool for monitoring calcium dynamics in various research and drug discovery applications.[1][2][3]

Principle of this compound Staining

The mechanism of this compound for intracellular calcium detection is a multi-step process. Initially, the hydrophobic and non-fluorescent this compound readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the acetoxymethyl ester groups, converting this compound into its hydrophilic and fluorescently active form, Fluo-2. This process effectively traps the dye within the cell. The active Fluo-2 molecule can then bind to free intracellular calcium ions. This binding event induces a conformational change in the Fluo-2 molecule, leading to a substantial increase in its fluorescence emission intensity when excited by light of the appropriate wavelength. The measured fluorescence intensity is directly proportional to the intracellular calcium concentration.

Data Presentation

Spectral Properties of Fluo-2

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~490 |

| Emission Maximum | ~515 |

Recommended Loading Conditions for this compound in Cultured Cells

| Parameter | Recommended Range | Notes |

| Cell Seeding Density | 80-90% confluency | Optimal density should be determined for each cell type to avoid contact inhibition or sparse growth.[4] |

| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light. |

| Working Concentration | 1-5 µM in buffer | The optimal concentration is cell-type dependent and should be determined empirically to achieve adequate signal without causing cytotoxicity. |

| Loading Temperature | 20-37°C | Incubation at 37°C is common, but lower temperatures may reduce dye compartmentalization.[5] |

| Incubation Time | 15-60 minutes | Should be optimized for each cell type to ensure sufficient dye loading. |

| De-esterification Time | 20-30 minutes | Allows for complete cleavage of the AM ester by intracellular esterases. |

| Pluronic® F-127 | 0.02-0.04% (w/v) | A non-ionic surfactant that aids in the solubilization of this compound in aqueous solutions. |

| Probenecid (B1678239) | 1-2.5 mM | An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells. |

Experimental Protocols

Materials

-

This compound (acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., HEPES-buffered saline)

-